N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
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Overview
Description
N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl group, a morpholine ring, and an oxadiazole-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a probe in mechanistic studies.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and heterocyclic amines, such as:
- N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
- N-(3-NITROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Uniqueness
What sets N-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O2/c15-9-2-1-3-10(8-9)16-13-14(21-4-6-22-7-5-21)18-12-11(17-13)19-23-20-12/h1-3,8H,4-7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVHKSDMOOTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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